![molecular formula C27H36N6O9 B084590 N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine CAS No. 13075-38-2](/img/structure/B84590.png)
N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine
Description
N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine, also known as Cbz-GPGGPA, is a chemical compound . It is a peptide that contains the sequence Gly-Pro-Gly-Gly-Pro-Ala .
Molecular Structure Analysis
The molecular formula of this compound is C27H36N6O9 . The molecular weight is 588.6 g/mol . The IUPAC name is (2S)-2-[[[(2S)-1-[2-[[2-[[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid .Scientific Research Applications
Synthesis and Structural Characterization
- A series of N-para-ferrocenyl benzoyl amino acid ethyl esters were prepared by coupling para-ferrocenyl benzoic acid with amino acid esters, including glycine and proline derivatives. These compounds were characterized using spectroscopic techniques and X-ray crystallography, highlighting the synthesis strategies and structural insights into related peptides (Savage et al., 2005).
- N-(p-Ethynylbenzoyl) derivatives of amino acids and dipeptides, including those similar to N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine, were synthesized to study their structure through X-ray crystallography. This work provides insights into the planarity and trans-configuration of peptide bonds within these molecules (Eissmann & Weber, 2011).
Glycosylation Studies
- The analysis of human plasma N-glycosylation using advanced mass spectrometry techniques associates glycosylation patterns with markers of inflammation and metabolic health. This research underscores the potential of peptides similar to this compound in biomarker discovery for various health conditions (Reiding et al., 2016).
- A study on the nonreductive amination of N-glycans by 2-aminobenzoic acid on a MALDI target demonstrates a simplified and efficient method for glycan analysis, relevant for understanding the glycosylation of proteins and peptides (Hronowski et al., 2020).
Peptide and Glycan Modification Techniques
- Innovative methods for the cleavage of reductively aminated glycan-tags to regenerate free, reducing glycans have been developed, offering new tools for glycomic studies that could apply to peptides like this compound (Song et al., 2013).
- The use of click azide-nitrile cycloaddition for the synthesis of tetrazole-tethered C-glycosyl alpha-amino acids introduces a novel ligation tool that could be relevant for modifying peptides in a manner similar to this compound, facilitating the study of glycoprotein biological activity (Aldhoun et al., 2008).
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O9/c1-17(26(39)40)31-25(38)20-10-6-12-33(20)22(35)14-28-21(34)13-29-24(37)19-9-5-11-32(19)23(36)15-30-27(41)42-16-18-7-3-2-4-8-18/h2-4,7-8,17,19-20H,5-6,9-16H2,1H3,(H,28,34)(H,29,37)(H,30,41)(H,31,38)(H,39,40)/t17-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPZCZOLKBHAP-IHPCNDPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156714 | |
Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13075-38-2 | |
Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-[N-[N-[1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-prolyl]glycyl]glycyl]-L-prolyl]-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.